![molecular formula C20H23NO2 B1613860 2,3-Dimethyl-3'-morpholinomethyl benzophenone CAS No. 898765-53-2](/img/structure/B1613860.png)
2,3-Dimethyl-3'-morpholinomethyl benzophenone
Overview
Description
2,3-Dimethyl-3’-morpholinomethyl benzophenone is a chemical compound with the molecular formula C20H23NO2 . It has a molecular weight of 309.40 g/mol . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of 2,3-Dimethyl-3’-morpholinomethyl benzophenone consists of a benzophenone core with two methyl groups at the 2 and 3 positions, and a morpholinomethyl group at the 3’ position .Physical And Chemical Properties Analysis
The boiling point and other physical and chemical properties of 2,3-Dimethyl-3’-morpholinomethyl benzophenone are not specified in the sources I found .Scientific Research Applications
Fluorescence Studies
Due to its fluorescent properties, 2,3-Dimethyl-3’-morpholinomethyl benzophenone can be used in fluorescence studies to track the behavior of molecules in various environments, which is crucial in both biological and material research.
Each of these applications leverages the unique chemical properties of 2,3-Dimethyl-3’-morpholinomethyl benzophenone , demonstrating its versatility and importance in scientific research. While the information provided here is based on the compound’s known characteristics and potential uses, further research and experimentation are essential to fully explore and confirm these applications .
Safety And Hazards
This compound should be handled with care. Some general safety precautions include avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, keeping away from heat/sparks/open flames/hot surfaces, and not spraying on an open flame or other ignition source . It’s also recommended to handle this compound under inert gas and protect it from moisture .
properties
IUPAC Name |
(2,3-dimethylphenyl)-[3-(morpholin-4-ylmethyl)phenyl]methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2/c1-15-5-3-8-19(16(15)2)20(22)18-7-4-6-17(13-18)14-21-9-11-23-12-10-21/h3-8,13H,9-12,14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTCKMZJERBVIFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)C2=CC=CC(=C2)CN3CCOCC3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90643086 | |
Record name | (2,3-Dimethylphenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90643086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dimethyl-3'-morpholinomethyl benzophenone | |
CAS RN |
898765-53-2 | |
Record name | (2,3-Dimethylphenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90643086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.